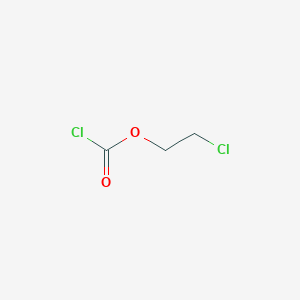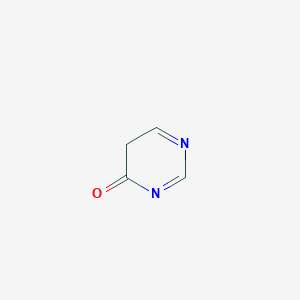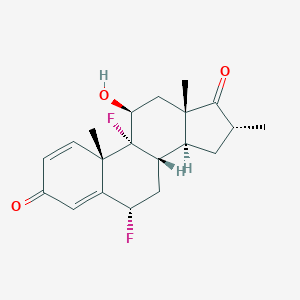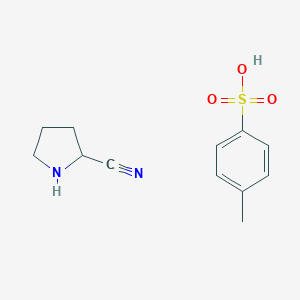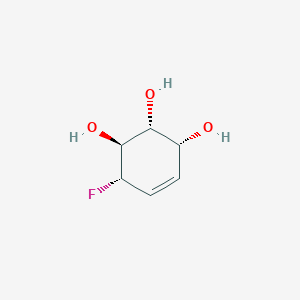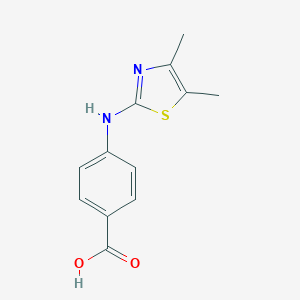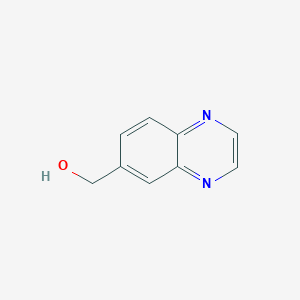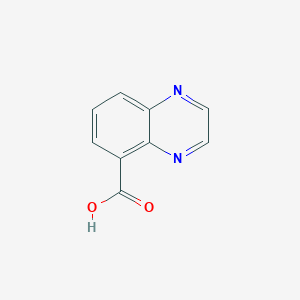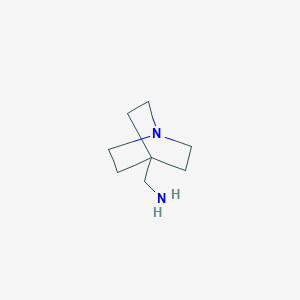![molecular formula C25H17N B152894 10H-Spiro[acridine-9,9'-fluorene] CAS No. 92638-81-8](/img/structure/B152894.png)
10H-Spiro[acridine-9,9'-fluorene]
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spiro compounds related to 10H-Spiro[acridine-9,9'-fluorene] involves the use of fluorene as a key structural component. For instance, in the first paper, novel organic dyes containing spiro[fluorene-9,9'-phenanthren]-10'-one as an auxiliary acceptor were synthesized for use in dye-sensitized solar cells (DSSCs) . The synthesis process likely involves multi-step organic reactions, including the formation of the spiro center, which is a common feature in these types of compounds.
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by the presence of a spiro center, where two ring systems are joined at a single atom. In the case of the compounds discussed in the papers, the spiro center involves a fluorene unit. The molecular rigidity of these compounds is enhanced by the spiro center, which can reduce intermolecular aggregation . The crystal structures of related compounds have been determined, providing insights into the bond lengths, angles, and planarity of the fluorene moiety .
Chemical Reactions Analysis
Spiro compounds can undergo various chemical reactions, including hydrolysis, as demonstrated in the third paper, where alkaline hydrolysis of a spiro compound resulted in ring opening to yield a urea derivative . The presence of functional groups such as carbonyl can influence the reactivity of the compound, for example, by trapping ions to retard charge recombination .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds are influenced by their molecular structure. The planarity of the fluorene moiety and the angle between the fluorene and other moieties in the compound affect the overall molecular conformation . These structural features can impact the compound's optical properties, which are crucial for applications in DSSCs. The hydrogen bonding patterns observed in the crystal structures also suggest potential for intermolecular interactions .
Applications De Recherche Scientifique
Application 1: Use in Electroluminescent Devices
- Specific Scientific Field : Materials Chemistry
- Summary of the Application : 10H-Spiro[acridine-9,9’-fluorene] is used as a component in ultra-deep blue emitters for highly efficient non-doped electroluminescent devices . These devices are designed to have high external and internal quantum efficiency .
- Methods of Application or Experimental Procedures : Two cyanophenyl substituted spiro [acridine-9,9′-fluorene] isomers, namely SAFmCN and SAFpCN, were designed and synthesized . The photophysical and density functional theory (DFT) results confirmed that both molecules exhibited hybridized local and charge-transfer (HLCT) features with strong ultra-deep blue emissions in both solution and film states with emission peaks at 410–433 nm .
- Results or Outcomes : The non-doped OLED devices showed emissions in high-definition television (HDTV) standard blue color (CIE y ≤ 0.05) with a narrow full width at half maximum (50–56 nm), excellent electroluminescence (EL) performance and a low turn-on voltage of 3.2 V . Particularly, the SAFpCN -based device achieved a maximum luminance efficiency (CE) and maximum external quantum efficiency (EQE) of 6.54 cd A −1 and 4.63%, respectively .
Application 2: Use in Thermally Activated Delayed Fluorescence Emitters
- Specific Scientific Field : Organic Electronics
- Summary of the Application : 10H-Spiro[acridine-9,9’-fluorene] is used as a component in high efficiency, yellowish green third-generation thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) .
- Methods of Application or Experimental Procedures : A novel donor (D)–spiro-acceptor (A) emitter, namely 10-phenyl-10H-spiro[acridine-9,9′-fluorene]-2′,4′,7′-tricarbonitrile (SAF-3CN), was synthesized . The CN-modulation of the fluorene was adopted for the modification of the singlet state with minor modifications of the triplet state .
- Results or Outcomes : The device performance achieves an external quantum efficiency (EQE) of 19.4% and small roll-off, which is better than that of the reference material and closer to the best performance in this system .
Application 3: Use in Highly Efficient and Stable Non-Doped OLEDs
- Specific Scientific Field : Organic Electronics
- Summary of the Application : 10H-Spiro[acridine-9,9’-fluorene] is used as a component in highly efficient and stable non-doped OLEDs .
- Methods of Application or Experimental Procedures : A highly rigid, orthogonal spiro configuration spiro[acridine-9,9′-fluorene] (SAF) was employed as a donor to couple with either meta- or para-cyanophenyl as an acceptor for forming new D–A type HLCT-based deep blue emitters (SAFmCN and SAFpCN) .
- Results or Outcomes : The OLEDs based on HLCT emitters exhibited high EL performance and deep-blue emissions with CIEy ≤ 0.05 .
Safety And Hazards
Propriétés
IUPAC Name |
spiro[10H-acridine-9,9'-fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)21-13-5-7-15-23(21)26-24-16-8-6-14-22(24)25/h1-16,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOZRCASAHKFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5NC6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10H-Spiro[acridine-9,9'-fluorene] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



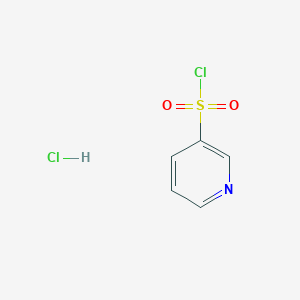
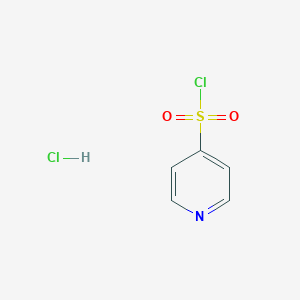
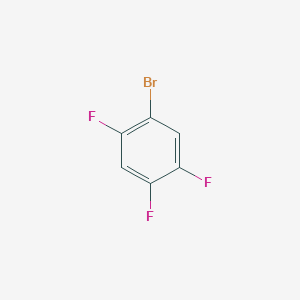
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
